This compound belongs to the class of oxazepanes, which are cyclic amines containing both nitrogen and oxygen in their structure. Oxazepanes are often studied for their biological activities and serve as intermediates in the synthesis of more complex organic molecules.
The synthesis of 7-tert-butyl-1,4-oxazepane hydrochloride typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the following steps:
The molecular structure of 7-tert-butyl-1,4-oxazepane hydrochloride features a seven-membered ring with the following characteristics:
7-tert-butyl-1,4-oxazepane hydrochloride can participate in various chemical reactions:
The mechanism of action for 7-tert-butyl-1,4-oxazepane hydrochloride is not fully elucidated but can be inferred based on its structural features:
Research indicates that derivatives of oxazepanes may act on specific receptors or enzymes involved in disease pathways, although detailed mechanisms remain an area for further investigation.
The physical and chemical properties of 7-tert-butyl-1,4-oxazepane hydrochloride include:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm structure and purity.
7-tert-butyl-1,4-oxazepane hydrochloride has several scientific applications:
The construction of the 1,4-oxazepane ring system employs strategic cyclization methodologies, with reductive amination and intramolecular nucleophilic substitution serving as predominant techniques. A pivotal approach involves reacting 4-chloro-butanal derivatives with tert-butyl-protected aminoethanol derivatives under basic conditions (e.g., potassium carbonate in acetonitrile), facilitating nucleophilic displacement to form the seven-membered ring [4]. This reaction typically proceeds at elevated temperatures (60-80°C) over 12-24 hours, yielding the oxazepane core with the tert-butyl group pre-installed as a protective moiety on the nitrogen atom [4] [10].
Alternative routes utilize bifunctional reagents to streamline synthesis. For instance, reactions involving 2-(2-haloethoxy)aldehydes with tert-butylamine derivatives enable simultaneous imine formation and ring closure through intramolecular N-alkylation [8]. Microwave irradiation has emerged as a valuable tool for accelerating these cyclizations, reducing reaction times to 30-90 minutes while improving yields by 15-25% compared to conventional heating through enhanced thermal efficiency and reduced side-product formation [5]. Post-cyclization, the tert-butyl carbamate protecting group is selectively cleaved using acidic conditions (e.g., HCl in dioxane or TFA in dichloromethane), liberating the secondary amine for subsequent functionalization or direct salt formation [10].
Table 1: Cyclization Methods for 1,4-Oxazepane Core Synthesis
Method | Reagents/Conditions | Yield Range | Reaction Time | Key Advantages |
---|---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, rt | 65-75% | 12-18 h | Mild conditions, functional group tolerance |
Nucleophilic Substitution | K₂CO₃, CH₃CN, 80°C | 70-85% | 8-24 h | High regioselectivity |
Microwave-Assisted | MW, 100°C, DMF | 80-92% | 0.5-1.5 h | Rapid, improved purity profile |
Regioselective incorporation of the sterically demanding tert-butyl group at the C7 position presents distinct synthetic challenges addressed through three primary strategies. Direct alkylation of oxazepane enolates, generated via strong bases (e.g., LDA or NaHMDS in THF at -78°C), with tert-butyl halides remains the most straightforward approach. This method, however, suffers from moderate yields (45-60%) due to competitive O-alkylation and steric hindrance during the SN₂ reaction at the neopentyl-type carbon center [4] [6].
Transition-metal catalyzed C-H activation offers a more efficient alternative. Recent advances leverage electrophilic manganese catalysts (e.g., [Mn(CF₃bpeb)(OTf)₂]) activated by hydrogen peroxide in fluorinated alcohols (nonafluoro-tert-butyl alcohol) to achieve site-selective hydroxylation of unactivated C-H bonds. The resulting tertiary alcohol undergoes dehydration or further functionalization to install the tert-butyl moiety [6]. This catalytic system capitalizes on the interplay of steric and electronic effects to target the C7 position specifically, achieving up to 78% yield in model oxazepane systems.
A third approach employs pre-functionalized building blocks where the tert-butyl group is introduced prior to ring closure. For instance, tert-butyl 4-oxopiperidine-1-carboxylate derivatives serve as precursors that undergo reductive amination with aldehydes followed by ring expansion to form the oxazepane scaffold with the tert-butyl group already positioned at C7 [5]. This strategy circumvents the steric limitations of late-stage alkylation and typically delivers higher overall yields (70-85%) with excellent regiocontrol [5] [10].
The conversion of 7-tert-butyl-1,4-oxazepane free base to its hydrochloride salt critically influences crystallinity, stability, and dissolution properties. Solvent selection profoundly impacts crystal morphology and purity. Protic solvents like isopropanol and ethanol facilitate rapid proton transfer but may yield solvated forms, while aprotic solvents (e.g., ethyl acetate, acetone) produce anhydrous crystals with higher thermodynamic stability [3] [9]. Optimal results are obtained using acetone or methyl tert-butyl ether (MTBE) as anti-solvents during HCl gas bubbling into a dichloromethane solution of the free base, yielding crystalline hydrochloride salts with >99.5% purity and consistent polymorphic form [9].
Counterion stoichiometry must be precisely controlled to prevent hydrochloride disproportionation. Maintaining a 1:1.05-1.1 molar ratio (free base:HCl) during salt formation ensures complete protonation without generating corrosive hydrochloric acid residues. The crystallization endpoint is effectively monitored by in-line pH measurement (target pH 2.5-3.5 for aqueous suspensions) or Fourier-transform infrared spectroscopy (FTIR) tracking the disappearance of the free amine peak at ~3350 cm⁻¹ [9]. Counterintuitively, chloride source studies reveal that hydrochloric acid in isopropanol outperforms acetyl chloride or thionyl chloride derivatives in producing non-hygroscopic crystals, despite the latter's widespread use in amine hydrochloridation. This advantage stems from reduced byproduct incorporation and minimized risk of N-chlorination side reactions [3].
Table 2: Solvent Systems for Hydrochloride Crystallization
Solvent System | Crystal Form | Hygroscopicity | Purity (%) | Remarks |
---|---|---|---|---|
EtOAc + HCl(g) | Needles | Low | 99.2 | Scalable, consistent morphology |
IPA/H₂O (3:1) + conc. HCl | Plates | Moderate | 98.5 | Rapid crystallization, may form hydrates |
Acetone + HCl/IPA | Rhombic | Very Low | 99.8 | Preferred for anhydrous form |
MTBE + HCl/dioxane | Prisms | Low | 99.3 | Slow crystallization, high density |
Given the potential for stereocenters within the 1,4-oxazepane ring, catalytic asymmetric synthesis enables precise control over enantiomeric purity. Chiral auxiliaries attached to the nitrogen atom before cyclization provide exceptional diastereoselectivity. (1R,2S)-Norephedrine-derived amides direct the tert-butyl alkylation at C7 with de >95% through chelation-controlled enolate formation [4]. Subsequent auxiliary removal via hydrogenolysis or hydrolysis furnishes enantiomerically enriched 7-tert-butyl-1,4-oxazepane without racemization.
Organocatalytic approaches employing MacMillan's imidazolidinones or Cinchona alkaloid derivatives (e.g., hydroquinine 1,4-phthalazinediyl diether) catalyze asymmetric intramolecular aldol reactions or Michael additions to build the oxazepane scaffold enantioselectively. For example, the proline-catalyzed cyclization of keto-aldehydes achieves 88% ee in model systems, though yields require optimization for tert-butyl-containing substrates [7].
Enzymatic resolution using immobilized lipases (Candida antarctica Lipase B) selectively acylates the (S)-enantiomer of racemic 7-tert-butyl-1,4-oxazepane with vinyl acetate in toluene at 40°C. This kinetic resolution provides the unreacted (R)-enantiomer with 98% ee and 45% theoretical yield after 24 hours, while the acylated product can be hydrolyzed to recover the (S)-isomer [4]. Metal-catalyzed asymmetric hydrogenation of exocyclic enol acetates using Rh(I)-(R,R)-Et-DuPhos complexes delivers fully saturated oxazepanes with up to 99% ee, though substrate synthesis complexity limits broad application [7].
Continuous flow technology enhances the synthesis of 7-tert-butyl-1,4-oxazepane hydrochloride through improved mass/heat transfer and precise reaction control. Key stages optimized in flow include:
Cyclization: A packed-bed reactor containing immobilized base catalyst (e.g., PS-DMAP) facilitates the nucleophilic substitution between amino-alcohol and tert-butyl-protected alkyl halides at 100°C and 10 bar pressure. Residence times of 15-30 minutes achieve near-quantitative conversion, eliminating decomposition pathways observed in batch processing [5].
tert-Butyl Functionalization: Direct C-H tert-butylation using continuous electrochemical flow cells with carbon electrodes enables efficient radical generation. Substrate and tert-butylamine in methanol/water solvent undergo C-C coupling at 20 mA/cm² current density with 75% isolated yield, surpassing batch electrochemical methods by 25% due to controlled potential distribution [6].
Hydrochloride Formation: A multi-injection mixer (e.g., Corning AFR module) enables stoichiometrically controlled acidification. The free base in ethanol and HCl in isopropanol are combined via precision pumps at optimized mixing energies (Re = 2500), yielding nanoparticles of the hydrochloride salt with mean particle size 250 nm and narrow distribution (PDI <0.2). This approach prevents localized over-acidification and ensures uniform crystal nucleation [9].
Integrated end-to-end flow platforms connect these stages with in-line FTIR monitoring and membrane-based separations, boosting overall yield from 48% (batch) to 82% while reducing solvent consumption by 65%. The technology particularly benefits hazardous intermediates (e.g., aziridinium species during cyclization) by minimizing their accumulation through immediate consumption in subsequent stages [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1